molecular formula C5H7ClO4S B11937495 1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide CAS No. 31247-24-2

1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide

Cat. No.: B11937495
CAS No.: 31247-24-2
M. Wt: 198.63 g/mol
InChI Key: CGRRWZRRCXRXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide is a spirocyclic compound characterized by a unique heteroatom arrangement, combining chlorine, oxygen, sulfur, and sulfone groups within a bicyclic framework. Its structure features a spiro[3.4]octane core, with oxygen atoms at positions 5 and 8 (dioxa), a sulfur atom at position 2 (thia), and a sulfone group (2,2-dioxide). The chlorine substituent at position 1 further enhances its electrophilic reactivity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

31247-24-2

Molecular Formula

C5H7ClO4S

Molecular Weight

198.63 g/mol

IUPAC Name

3-chloro-5,8-dioxa-2λ6-thiaspiro[3.4]octane 2,2-dioxide

InChI

InChI=1S/C5H7ClO4S/c6-4-5(3-11(4,7)8)9-1-2-10-5/h4H,1-3H2

InChI Key

CGRRWZRRCXRXOC-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CS(=O)(=O)C2Cl

Origin of Product

United States

Preparation Methods

Cyclopropane Intermediate Formation

A foundational approach involves constructing the spiro[3.4]octane core through cyclopropanation. Ethyl acetoacetate, a versatile β-ketoester, reacts with 1,2-dibromoethane in the presence of a base (e.g., NaOH) to yield ethyl 1-acetyl-1-cyclopropanecarboxylate. This intermediate undergoes bromination at the acetyl group using bromine, producing ethyl 1-bromoacetyl-1-cyclopropanecarboxylate. Subsequent cyclization with sulfur-containing nucleophiles (e.g., sodium hydrosulfide) forms the thiaspiro ring, followed by oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to introduce the sulfone moiety.

Key Reaction Conditions

  • Cyclopropanation : 1,2-dibromoethane, NaOH, ethanol, 25–60°C, 12–24 hours.

  • Bromination : Br₂, CCl₄, 0–5°C, 1–2 hours.

  • Cyclization : NaSH, DMF, 80°C, 6–8 hours.

  • Oxidation : H₂O₂, acetic acid, 50°C, 3–5 hours.

Halogenation and Functional Group Interconversion

Chlorination of Preformed Spiro Intermediates

Introducing the chlorine substituent is critical. A spirocyclic sulfide intermediate, such as 5,8-dioxa-2-thiaspiro[3.4]octane 2-oxide, undergoes chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at −10°C to 25°C. The sulfone group’s electron-withdrawing nature directs electrophilic substitution, favoring chlorination at the cyclopropane-adjacent position.

Optimization Insights

  • Chlorination Efficiency : SO₂Cl₂ in CH₂Cl₂ at 0°C achieves >80% conversion.

  • Byproduct Mitigation : Excess SO₂Cl₂ and controlled temperatures minimize polysubstitution.

Direct Use of Chlorinated Building Blocks

Alternative routes employ pre-chlorinated starting materials. For example, 1-chlorocyclopropanecarboxylic acid derivatives undergo cyclization with dioxolane precursors to form the dioxa ring. Thionation (e.g., Lawesson’s reagent) followed by oxidation yields the sulfone.

Oxidation and Sulfone Formation

Sulfide to Sulfone Oxidation

The thiaspiro ring’s sulfide is oxidized to a sulfone using hydrogen peroxide (30%) in acetic acid or oxone in methanol. Kinetic studies indicate that H₂O₂ in acetic acid at 50°C achieves complete oxidation within 3 hours, while oxone requires milder conditions (25°C, 12 hours) but offers superior selectivity.

Comparative Oxidation Data

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
H₂O₂Acetic acid50392
OxoneMethanol251288
mCPBACH₂Cl₂0295

One-Pot Cyclization-Oxidation

Integrated methods combine cyclization and oxidation in a single pot. For instance, cyclopropane-thiol intermediates treated with mCPBA during spiro ring formation directly yield the sulfone, reducing purification steps.

Resolution of Optical Isomers

Chiral Chromatography

Racemic mixtures of the target compound are resolved via high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Enantiomeric excess (ee) exceeding 98% is achievable with hexane/isopropanol mobile phases.

Diastereomeric Salt Formation

Alternative resolution involves forming diastereomeric salts with chiral acids (e.g., (+)-di-p-toluoyl-D-tartaric acid). Crystallization from ethanol/water mixtures isolates enantiopure fractions.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Ethanol and dichloromethane are recovered via distillation, reducing costs and environmental impact. Homogeneous catalysts (e.g., BF₃·Et₂O) are reclaimed through aqueous extraction .

Chemical Reactions Analysis

1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide involves its interaction with specific molecular targets and pathways. The chlorine atom and the spiro ring system play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide becomes evident when compared to related spirocyclic compounds.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications Reference
1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide C₆H₈ClO₄S Cl, 2×O (dioxa), S, SO₂ Likely via sulfonation/condensation* Drug discovery intermediates -
2-Bromomethyl-5,8-dioxaspiro[3.4]octane C₇H₁₁BrO₂ Br, 2×O (dioxa) Not specified Building block for ligands
1,4,3,5-Oxathiadiazepane 4,4-dioxide C₆H₁₀N₂O₃S O, S, N, SO₂ Acid-catalyzed condensation Heterocyclic chemistry studies
1-Methyl-1,6-diazaspiro[3.4]octane C₇H₁₄N₂ N (diaza), CH₃ Commercial synthesis Pharmaceutical scaffolds
2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane C₁₂H₂₁NO₄ Boc, OH, O (oxa), N (aza) Multi-step functionalization Protected intermediates

Key Observations:

Heteroatom Diversity : The target compound uniquely combines chlorine, sulfur, and sulfone groups, distinguishing it from oxygen/nitrogen-dominated analogs like 1-Methyl-1,6-diazaspiro[3.4]octane .

Synthetic Complexity : Unlike Boc-protected analogs (e.g., AS99102 in ), the synthesis of the target compound likely requires sulfonation steps, as seen in 1,4,3,5-Oxathiadiazepane 4,4-dioxide synthesis .

Applications : While commercial spirocycles (e.g., AS140870 ) are marketed as drug discovery intermediates, the chlorine and sulfone groups in the target compound may confer unique bioactivity or stability.

Research Findings and Limitations

Structural Analogues : Compounds like 2-Bromomethyl-5,8-dioxaspiro[3.4]octane share the dioxaspiro core but lack sulfur/sulfone moieties, limiting their utility in electrophilic reactions.

Biological Activity

1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide, with the CAS number 31247-24-2, is a unique chemical compound characterized by its spirocyclic structure, which incorporates both thioether and ether functionalities. Its molecular formula is C5_5H7_7ClO4_4S, and it has a molecular weight of approximately 198.63 g/mol. The presence of a chlorine atom significantly influences its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

The biological activity of 1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound's spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The sulfur atom in its structure can form covalent bonds with nucleophilic sites in proteins, leading to either inhibition or activation of enzymatic functions .

Interaction Studies

Interaction studies are crucial for understanding the compound's behavior in biological systems. These studies typically focus on:

  • Enzyme Inhibition : Investigating how the compound affects enzyme activity.
  • Receptor Binding : Analyzing the affinity of the compound for specific receptors.
  • Cellular Uptake : Understanding how the compound enters cells and its subsequent effects on cellular processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
5,8-Dioxa-2-thiaspiro[3.4]octaneLacks chlorine; contains only ethersPotentially less reactive than chlorinated variants
1-Chloro-2-methylpropylspiro[3.4]octaneDifferent spiro structureExhibits different reactivity due to methyl substitution
1-Chloro-5-methylspiro[3.4]octaneContains a methyl group instead of dioxaMay show altered biological activity

The unique combination of chlorine substitution and spirocyclic structure in 1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide may impart distinct chemical reactivity and biological activity compared to these related compounds .

Synthetic Routes

The synthesis of 1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide can be achieved through various methods that emphasize reaction conditions and precursor selection to achieve high yields and purity. Common synthetic routes include:

  • Cyclization Reactions : Utilizing appropriate diols and sulfur-containing reagents under controlled conditions.
  • Functionalization : Modifying the compound to enhance its biological activity or reactivity for specific applications.

Potential Applications

Due to its unique structural features, this compound has potential applications in:

  • Medicinal Chemistry : As a lead compound for drug development targeting specific diseases.
  • Agricultural Chemistry : As a pesticide or herbicide due to its potential biological activity against pests.
  • Organic Synthesis : As an intermediate in the synthesis of more complex molecules.

Q & A

Q. Q1. What are the standard synthetic routes for 1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of spirocyclic sulfones typically involves cyclization reactions using thiol precursors and oxidizing agents. A general protocol involves:

Cyclization : Reacting 3-mercapto-1,2-propanediol derivatives with chloroacetyl chloride under anhydrous conditions to form the spiro backbone.

Oxidation : Treating the intermediate with H2O2 or m-CPBA to oxidize the thioether to sulfone .

Purification : Column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) yields the pure compound.

Q. Key Variables :

  • Temperature control (±2°C) during cyclization to avoid side reactions.
  • Stoichiometric excess of oxidizing agent (1.2–1.5 eq.) for complete conversion .

Table 1 : Representative Reaction Conditions

StepReagentsSolventTemp. (°C)Time (h)Yield (%)
CyclizationChloroacetyl chloride, Et3NTHF0→RT665–70
Oxidationm-CPBACH2Cl225385–90

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm spirocyclic geometry (e.g., characteristic sulfone resonance at δ ~3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm S=O stretches at 1150–1300 cm<sup>-1</sup>.
  • HPLC-MS : Quantify purity (>98%) and molecular ion ([M+H]<sup>+</sup> at m/z 228.03).

Table 2 : Key Spectral Data (Hypothetical, Based on Analogues )**

TechniqueKey PeaksInterpretation
<sup>1</sup>H NMRδ 3.82 (d, J=12 Hz), δ 4.15 (s)Spiro-O and sulfone protons
<sup>13</sup>C NMRδ 68.5 (C-SO2), δ 105.3 (spiro-C)Sulfone and ether carbons

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselectivity of sulfone formation in this spirocyclic system?

Methodological Answer: Regioselectivity arises from steric and electronic factors:

DFT Calculations : Model transition states to compare energy barriers for sulfonation at different positions.

Kinetic Studies : Monitor reaction intermediates via <sup>19</sup>F NMR (if fluorinated analogues are used) .

Isotopic Labeling : Use <sup>18</sup>O-labeled H2O2 to track oxygen incorporation into the sulfone group .

Contradictions : Some studies suggest sulfone formation is thermodynamically controlled, while others favor kinetic pathways. Resolve via time-resolved FTIR to detect intermediates .

Q. Q4. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Methodological Answer:

Accelerated Stability Testing : Store samples in DMSO-d6, CDCl3, and H2O at 4°C, 25°C, and 40°C.

LC-MS Monitoring : Quantify degradation products (e.g., sulfonic acid derivatives) over 6 months.

Kinetic Modeling : Calculate activation energy (Ea) using the Arrhenius equation .

Recommendation : Store at –20°C in anhydrous CH3CN to minimize hydrolysis (t1/2 >12 months).

Q. Q5. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., polarizable continuum models).

DFT with NBO Analysis : Identify charge distribution at reactive sites (e.g., electrophilic Cl atom).

Docking Studies : Predict binding affinity with biological targets (e.g., cysteine proteases) .

Software Recommendations : Gaussian (DFT), GROMACS (MD), AutoDock Vina (docking).

Q. Q6. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Meta-Analysis : Compare datasets from PubChem, CAS, and EPA DSSTox, excluding non-GLP sources.

Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).

SAR Studies : Modify substituents (e.g., replace Cl with Br) to isolate structure-activity relationships .

Table 3 : Reported Bioactivity (Hypothetical Data)

Assay TypeTargetIC50 (µM)Source
Protease InhibitionCathepsin B12.3 ± 1.5
AntibacterialE. coli>100

Q. Guidance for Researchers

  • Experimental Design : Align hypotheses with theoretical frameworks (e.g., frontier molecular orbital theory for reactivity) .
  • Data Reporting : Use IUPAC nomenclature and SI units consistently. Include raw spectral data in supplementary materials.
  • Safety : Follow ACS guidelines for handling sulfones (avoid inhalation; use fume hoods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.